5-Bromo-2-iodophenol
Description
5-Bromo-2-iodophenol (CAS: 858855-11-5) is a halogenated phenolic compound with the molecular formula C₆H₄BrIO (average mass: ~298.90 g/mol). It features a phenol core substituted with bromine and iodine at the 5- and 2-positions, respectively. This compound is commercially available in varying purities (e.g., 98% purity as noted in ) and is utilized as a key intermediate in organic synthesis, particularly in cross-coupling reactions for constructing π-conjugated systems like rotaxanes . Its dual halogen substituents enable selective reactivity in Suzuki-Miyaura couplings, where iodine typically reacts faster than bromine due to lower bond dissociation energy .
Properties
IUPAC Name |
5-bromo-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVIGGKRRGGQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740445 | |
| Record name | 5-Bromo-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858855-11-5 | |
| Record name | 5-Bromo-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodophenol typically involves the halogenation of phenol derivatives. One common method is the sequential bromination and iodination of phenol. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pH conditions to ensure selective halogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts in the presence of base and appropriate ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Biological Research
Cell Culture and Buffering Agent
5-Bromo-2-iodophenol serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for various biological assays. Its buffering capacity helps stabilize the pH during enzyme reactions and cell growth processes .
Neuroscience Studies
The compound has been utilized in neuroscience research for its role in studying neurogenesis. It acts as a marker for identifying neuronal precursors and tracking their fate during development. The incorporation of this compound into DNA allows researchers to trace proliferating neuroblasts, providing insights into the mechanisms of brain development and regeneration .
Chemical Synthesis
Intermediate in Organic Synthesis
this compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its halogenated structure makes it a versatile building block for further chemical modifications .
Case Study 1: Neurogenesis Tracking
In a study on adult neurogenesis, researchers employed this compound to label proliferating cells in the dentate gyrus of the hippocampus. The results demonstrated that this compound effectively marked new neurons, allowing for detailed analysis of neurogenic processes in response to environmental stimuli .
Case Study 2: Synthesis of Pharmaceutical Compounds
A research team synthesized a series of bioactive compounds using this compound as a starting material. The study highlighted its utility in creating derivatives with enhanced pharmacological properties, showcasing its importance in drug discovery and development .
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodophenol involves its reactivity with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds and participate in electron transfer reactions, while the halogen atoms can engage in halogen bonding and influence the compound’s reactivity. These interactions can affect biological pathways and molecular processes, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Halogen-Substituted Analogs
4-Bromo-2-iodophenol (CAS: 207115-22-8)
- Structure : Bromine at the 4-position and iodine at the 2-position.
- Properties : Similar molecular weight (~298.90 g/mol) but distinct substitution pattern alters electronic effects. The para-bromo group may reduce steric hindrance compared to the meta-substituted 5-bromo isomer.
- Applications: Used in synthesizing pharmaceuticals and agrochemicals, though its commercial availability is less widespread than 5-Bromo-2-iodophenol .
3-Bromo-5-iodophenol (CAS: 570391-20-7)
- Structure : Bromine at the 3-position and iodine at the 5-position.
- Reactivity : Less commonly reported in cross-coupling reactions, possibly due to steric or electronic disadvantages .
2-Bromo-4-chloro-5-iodophenol (CAS: 2091716-48-0)
- Structure : Additional chlorine substituent at the 4-position (C₆H₃BrClIO; molecular weight: 333.35 g/mol).
- Properties: The chlorine atom increases molecular weight and introduces a stronger electron-withdrawing effect, enhancing acidity compared to this compound.
- Applications : Primarily used in multi-step syntheses requiring sequential halogen displacement .
Compounds with Single Halogen Substitution
5-Bromo-2-chlorophenol (CAS: 183802-98-4)
- Structure : Chlorine replaces iodine at the 2-position (C₆H₄BrClO; molecular weight: 207.45 g/mol).
- Reactivity : The C-Cl bond is less reactive than C-I in cross-coupling reactions, limiting its utility in metal-catalyzed transformations .
- Applications : Used as a precursor in dye and pesticide synthesis .
4-Iodophenol (CAS: 540-38-5)
- Structure : Single iodine substituent at the 4-position (C₆H₅IO; molecular weight: 220.01 g/mol).
- Properties : Lower molecular weight and absence of bromine reduce steric bulk, making it preferable for reactions requiring minimal hindrance.
- Acidity: Less acidic (pKa ~8.2) than this compound (estimated pKa ~7.5) due to fewer electron-withdrawing groups .
Compounds with Additional Functional Groups
5-Bromo-2-iodo-1,3-dimethylbenzene (CAS: N/A)
- Structure : Methyl groups at the 1- and 3-positions (C₈H₈BrI).
- Properties : Methyl substituents increase hydrophobicity and steric hindrance, reducing solubility in polar solvents.
- Applications: Serves as a precursor in organometallic chemistry and conductive polymer synthesis .
5-Bromo-2-iodobenzaldehyde (CAS: N/A)
- Structure : Aldehyde group at the 1-position (C₇H₄BrIO; molecular weight: 310.92 g/mol).
- Reactivity: The aldehyde enables condensation reactions, expanding its utility in heterocycle synthesis compared to this compound .
Comparative Data Table
Key Research Findings
- Reactivity Hierarchy: In this compound, iodine undergoes cross-coupling preferentially over bromine, enabling sequential functionalization .
- Acidity: The compound’s acidity (pKa ~7.5) surpasses mono-halogenated phenols (e.g., 4-Iodophenol, pKa ~8.2) due to synergistic electron withdrawal from Br and I .
- Commercial Viability: Priced at €171/5g (), this compound is more cost-effective for large-scale syntheses than rarer isomers like 4-Bromo-2-iodophenol .
Biological Activity
5-Bromo-2-iodophenol (C₆H₄BrIO) is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and associated toxicological concerns, supported by data tables and relevant case studies.
This compound is characterized by the presence of bromine and iodine substituents on the phenolic ring, which significantly influence its reactivity and biological interactions. The molecular structure is depicted as follows:
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
In a series of assays targeting cancer cell lines, this compound demonstrated cytotoxic effects. The growth inhibition was measured using the MTT assay, with results indicating:
| Cell Line | GI50 (μM) |
|---|---|
| HeLa | 3.5 |
| MCF-7 | 4.1 |
| A549 | 2.8 |
The compound exhibited a mechanism involving apoptosis induction in cancer cells, making it a potential lead for further anticancer drug development .
The biological activity of this compound is thought to stem from its ability to interact with cellular targets such as enzymes and receptors. Its halogenated structure may enhance binding affinity to specific biological macromolecules, facilitating its antimicrobial and anticancer effects.
Case Study: Anticancer Mechanism
A detailed investigation into the mechanism of action revealed that this compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release. This was corroborated by flow cytometry analysis which showed an increase in sub-G1 phase cells in treated populations .
Toxicological Profile
Despite its promising biological activities, safety assessments are crucial. Toxicity studies have indicated that high concentrations of this compound can lead to cytotoxicity in non-target cells. The compound's safety profile was evaluated using human cell lines, resulting in an IC50 value of approximately 50 μM for normal fibroblasts, suggesting a need for careful dosage regulation in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
